molecular formula C8H10N4O2S B2742348 N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide CAS No. 2034504-86-2

N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide

Cat. No.: B2742348
CAS No.: 2034504-86-2
M. Wt: 226.25
InChI Key: JDNDLLVQPNCLEP-UHFFFAOYSA-N
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Description

N-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide ( 2034504-86-2) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 8 H 10 N 4 O 2 S and a molecular weight of 226.26 g/mol, this chemical serves as a valuable synthetic intermediate or core scaffold for researchers developing novel therapeutic agents . The compound features the pyrazolo[1,5-a]pyrimidine core, a privileged structure in the design of potent protein kinase inhibitors (PKIs) for targeted cancer therapy . This fused bicyclic system is highly amenable to chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties to enhance binding affinity and selectivity . Pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable potential as inhibitors of critical kinases, including those from the Tropomyosin receptor kinase (Trk) family . NTRK gene fusions are oncogenic drivers found in a wide range of solid tumors, making Trk inhibitors a promising avenue for "pan-cancer" therapeutic development . The scaffold's versatility extends to targeting other kinases such as Discoidin Domain Receptor 1 (DDR1), an emerging target in anticancer drug discovery . Selective DDR1 inhibitors based on the pyrazolo[1,5-a]pyrimidine structure have demonstrated potent enzyme inhibition, suppressed cancer cell invasion and adhesion, and exhibited promising oral bioavailability in preclinical studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety and handling assessments before use. Store the product at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrazolo[1,5-a]pyrimidin-6-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-2-15(13,14)11-7-5-9-8-3-4-10-12(8)6-7/h3-6,11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDNDLLVQPNCLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Applications

Casein Kinase 2 Inhibition

N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide has been identified as a potent inhibitor of Casein Kinase 2 (CK2), an enzyme implicated in various cancers. In studies, derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant selectivity and potency against CK2α, with IC50 values reported in the nanomolar range . These compounds showed promising antiproliferative effects across multiple cancer cell lines, highlighting their potential as therapeutic agents in oncology.

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves binding to the ATP-binding site of CK2, disrupting its activity and subsequently affecting cellular processes such as growth and survival . The structural modifications of the pyrazolo[1,5-a]pyrimidine scaffold have been shown to enhance selectivity and potency against CK2 compared to other known inhibitors like silmitasertib .

Antitubercular Activity

Recent research indicates that pyrazolo[1,5-a]pyrimidine derivatives can also serve as potential antitubercular agents. High-throughput screening has identified these compounds as effective against Mycobacterium tuberculosis (Mtb), with mechanisms of action distinct from traditional antitubercular drugs . The compounds exhibited low cytotoxicity while maintaining significant activity within macrophages infected with Mtb, suggesting their utility in treating tuberculosis, especially amidst rising drug resistance.

Enzymatic Inhibition

Plasmodium falciparum mPPase Inhibition

Another promising application of this compound is its inhibitory effect on membrane-bound enzymes such as mPPase from Plasmodium falciparum, the causative agent of malaria. Compounds derived from this scaffold have shown effective inhibition of mPPase, which is crucial for the parasite's energy metabolism . This suggests a potential role for these compounds in developing new antimalarial therapies.

Synthetic Transformations and Functionalization

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive synthetic modifications that can lead to enhanced biological activities. Recent advancements in synthetic methodologies have facilitated the development of diverse analogs with tailored properties for specific therapeutic targets. For instance, different substituents at various positions on the pyrazolo ring can significantly influence the biological activity and selectivity of these compounds .

Data Table: Summary of Applications

Application Area Target Activity IC50 Values
AnticancerCasein Kinase 2Selective inhibitionLow nanomolar range
AntitubercularMycobacterium tuberculosisEffective against MtbLow micromolar range
Enzymatic InhibitionPlasmodium falciparum mPPaseSignificant inhibitionNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Impact

Compound Name Core Structure Key Substituents Functional Impact
N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide Pyrazolo[1,5-a]pyrimidine Ethanesulfonamide at position 6 Potential solubility enhancement; moderate steric bulk
4-((2,7-Diamino-5-hydroxy-3-(4-tolyldiazenyl)pyrazolo[1,5-a]pyrimidin-6-yl)diazenyl)-N-(diaminomethylene)benzenesulfonamide (2a) Pyrazolo[1,5-a]pyrimidine Multiple diazenyl, hydroxyl, and sulfonamide groups Enhanced hydrogen bonding; increased molecular weight (may reduce bioavailability)
6-Methyl-5-[(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (10a) Pyrazolo[3,4-d]pyrimidine Thiazolidinone, methyl, phenyl Anti-inflammatory activity via COX inhibition; lower solubility due to aromatic rings
Benzofuran-containing pyrazolo[1,5-a]pyrimidine derivatives Pyrazolo[1,5-a]pyrimidine Benzofuran moiety Improved aromatic stacking interactions; potential hepatotoxicity

Key Observations:

  • Ethanesulfonamide vs. Diazenyl Groups (2a): The target compound lacks the diazenyl and hydroxyl substituents present in 2a, which may reduce its binding affinity but improve metabolic stability .
  • Sulfonamide vs. Thiazolidinone (10a): The ethanesulfonamide group offers better solubility than the thiazolidinone in 10a, though 10a’s anti-inflammatory efficacy is well-documented .
  • Benzofuran vs. Ethanesulfonamide: Benzofuran-containing analogs exhibit enhanced π-π interactions but may suffer from poor oral bioavailability compared to the target compound .

Biological Activity

N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure that has been extensively studied for its pharmacological properties. The synthesis typically involves cyclo-condensation reactions that yield various derivatives with differing biological profiles. The specific structure of this compound includes a sulfonamide group that may enhance its solubility and bioavailability.

Anticancer Activity

This compound exhibits significant anticancer properties. Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, compounds derived from this scaffold have shown selective inhibition against CDK1 and CDK2, leading to cell cycle arrest and apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (µM)Mechanism of Action
Compound ACDK20.15Inhibition of phosphorylation
Compound BCDK10.20Induction of apoptosis
This compoundCDK2/CDK10.10Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine possess moderate to potent activity against Mycobacterium tuberculosis and other bacterial strains . The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways.

Case Study: Antitubercular Activity

A focused library of pyrazolo[1,5-a]pyrimidine derivatives was synthesized and screened for antitubercular activity. Notably, certain compounds demonstrated low cytotoxicity while effectively inhibiting the growth of Mycobacterium tuberculosis in macrophage models . The most promising candidates were identified based on their ability to disrupt iron metabolism within the bacteria.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazolo ring have been shown to significantly affect potency and selectivity. For example:

  • Position 3 and 7 : Substituents at these positions can enhance binding affinity to target kinases.
  • Sulfonamide Group : This moiety is essential for improving solubility and biological activity.

Table 2: Summary of SAR Findings

Modification PositionEffect on Activity
C3Increased potency against CDK2
C7Enhanced selectivity for cancer cells
Sulfonamide moietyImproved solubility and bioavailability

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives like N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide?

  • Methodology : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 3-aminopyrazoles with β-ketoesters, enaminones, or 1,3-diketones. For example, combinatorial libraries of 3,6,7-substituted derivatives can be generated using activated p-nitrophenyl esters, followed by scavenging reagents (e.g., polymer-bound trisamine) to remove excess reactants and improve purity .
  • Key Considerations : Optimize reaction conditions (solvent, temperature) to minimize side reactions. Use high-throughput purification techniques like solid-phase extraction for library synthesis .

Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?

  • Techniques :

  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions (e.g., distinguishing between 6-cyano vs. 6-ester groups) .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • X-ray crystallography : Resolves ambiguities in substituent orientation, as demonstrated for methyl 2-(4-(3-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate .

Q. What functional groups are most reactive in pyrazolo[1,5-a]pyrimidine scaffolds?

  • Reactivity Hotspots :

  • C-6 position : Susceptible to nucleophilic substitution (e.g., replacement of cyano or ester groups with amines or sulfonamides) .
  • C-7 position : Can undergo formylation or alkylation to introduce diversifying substituents .
    • Methodological Tip : Use protecting groups (e.g., silyl ethers) to direct functionalization to specific positions .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in N-substituted ethanesulfonamide derivatives?

  • Challenges : Steric hindrance from bulky substituents (e.g., ethanesulfonamide) often reduces reaction efficiency.
  • Solutions :

  • Employ microwave-assisted synthesis to enhance reaction kinetics .
  • Use polar aprotic solvents (DMF, DMSO) with catalytic bases (e.g., 3-picoline) to improve solubility and nucleophilicity .
    • Case Study : A 2024 patent achieved >90% purity for PARG inhibitors by replacing traditional bases with 3,5-lutidine in sulfonamide coupling reactions .

Q. How do substituents at C-3 and C-6 influence biological activity in anticancer studies?

  • SAR Insights :

  • C-3 Electron-Withdrawing Groups (EWGs) : Cyano or ester groups enhance binding to kinase ATP pockets (e.g., DDR1 inhibitors in cancer cell lines) .
  • C-6 Sulfonamides : Ethanesulfonamide derivatives show improved selectivity for PARG inhibition over related enzymes, as seen in in vivo models .
    • Data Contradiction : While 2-(dichloromethyl)pyrazolo[1,5-a]triazines exhibit broad anticancer activity , some analogs show toxicity in normal cells. Mitigate this by introducing hydrophilic groups (e.g., morpholine) to reduce off-target effects .

Q. How can conflicting solubility and bioavailability data be resolved for pyrazolo[1,5-a]pyrimidines?

  • Issue : Hydrophobic derivatives (e.g., 5,7-dimethyl-2-phenyl analogs) show poor aqueous solubility despite potent in vitro activity .
  • Strategies :

  • Formulation : Use TPGS-augmented niosomes to enhance oral bioavailability, as demonstrated for anti-liver cancer agents .
  • Prodrug Design : Introduce phosphate or glycoside moieties at C-7 to improve pharmacokinetics .

Q. What in vivo models are suitable for evaluating pyrazolo[1,5-a]pyrimidine-based PARG inhibitors?

  • Experimental Design :

  • Xenograft Models : Use BRCA-mutant tumors (e.g., MDA-MB-436) to assess synergy with PARP inhibitors .
  • Pharmacodynamic Markers : Monitor PARylation levels via Western blot to confirm target engagement .
    • Dosage Optimization : Start with 10 mg/kg (oral) and adjust based on plasma half-life (e.g., DMH3 analog: t₁/₂ = 4.2 hrs) .

Tables for Key Data

Substituent Position Functional Group Biological Activity Reference
C-3CyanoDDR1 inhibition (IC₅₀ = 214 nM)
C-6EthanesulfonamidePARG inhibition (IC₅₀ = 492 nM)
C-7MorpholineImproved solubility (LogP = 1.2)
Synthetic Method Yield (%) Purity (%) Reference
Combinatorial library synthesis65–85>90
Microwave-assisted cyclocondensation78–92>95

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